2-Hydroxy-4-iodobenzaldehyde possesses both a reactive aldehyde group and an iodine substituent, making it a potentially valuable intermediate in organic synthesis. The aldehyde group can participate in condensation reactions to form complex molecules, while the iodine group can be selectively replaced with other functional groups through various reactions. PubChem:
The combination of a hydroxyl group and an iodine atom in the molecule can lead to interesting biological properties. Research could investigate the potential for 2-Hydroxy-4-iodobenzaldehyde to act as a lead compound in the development of new drugs. The iodine atom may contribute to binding with biological targets, while the hydroxyl group can influence solubility and other properties relevant to drug development.
Aromatic aldehydes with functional groups like hydroxyls can be used in the design of new materials. 2-Hydroxy-4-iodobenzaldehyde could potentially be a component in the development of polymers or other functional materials due to the presence of the aldehyde group and the possibility for further functionalization through the iodine substituent.
2-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula CHIO. It is a derivative of benzaldehyde, characterized by the substitution of a hydroxyl group at the second position and an iodine atom at the fourth position of the benzene ring. This compound exhibits distinct chemical properties due to its unique functional groups, making it valuable in various scientific research applications. Its structure can be represented as follows:
The presence of both the hydroxyl and iodine groups contributes to its reactivity and solubility in polar solvents, which is important for its applications in organic synthesis and biological studies.
The biological activity of 2-hydroxy-4-iodobenzaldehyde has been explored in various contexts. Its mechanism of action involves interactions with specific molecular targets, influenced by the hydroxyl and iodine groups. These interactions can modulate enzymatic activity and alter cellular signaling pathways. Studies suggest potential applications in enzyme mechanism investigations and as a probe for biological pathways, although specific biological effects require further research to elucidate their mechanisms fully.
Several methods exist for synthesizing 2-hydroxy-4-iodobenzaldehyde:
2-Hydroxy-4-iodobenzaldehyde finds utility in several areas:
Several compounds share structural similarities with 2-hydroxy-4-iodobenzaldehyde:
2-Hydroxy-4-iodobenzaldehyde exhibits a melting point of 87 degrees Celsius [8]. The predicted boiling point occurs at 290.0 ± 30.0 degrees Celsius [8]. These thermal properties reflect the influence of intramolecular hydrogen bonding and the presence of the heavy iodine atom. For comparison, the related isomer 4-hydroxy-2-iodobenzaldehyde demonstrates a melting point range of 144-148 degrees Celsius [9] and 157-160 degrees Celsius [10], indicating the significant impact of substitution pattern on thermal stability. The elevated boiling point prediction of approximately 290 degrees Celsius is consistent with the molecular weight and intermolecular forces expected for halogenated aromatic aldehydes.
The predicted density of 2-hydroxy-4-iodobenzaldehyde is 2.039 ± 0.06 grams per cubic centimeter [8]. This relatively high density results from the substantial atomic mass contribution of the iodine atom. The compound exhibits slight solubility in chloroform and methanol [8], indicating limited polar solvent compatibility despite the presence of the hydroxyl group. The low water solubility is attributed to the predominantly aromatic character of the molecule and the hydrophobic nature of the iodine substituent [9]. The compound demonstrates better solubility in polar organic solvents such as ethanol and acetone due to the polar aldehyde and hydroxyl functional groups [9].
2-Hydroxy-4-iodobenzaldehyde appears as an off-white solid at room temperature [8]. The compound requires storage under inert gas atmosphere (nitrogen or argon) at temperatures between 2-8 degrees Celsius to maintain stability [8]. The predicted logarithmic partition coefficient (LogP) value of 1.80930 [11] indicates moderate lipophilicity, which is consistent with its limited water solubility and preference for organic solvents. The polar surface area is calculated as 37.30 square angstroms [11], reflecting the contribution of the hydroxyl and carbonyl oxygen atoms to the molecular polarity.
The predicted acid dissociation constant (pKa) of 2-hydroxy-4-iodobenzaldehyde is 7.32 ± 0.10 [8]. This value indicates moderate acidity for the phenolic hydroxyl group, which is influenced by the electron-withdrawing effects of both the aldehyde and iodine substituents. The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups affects the acidity by stabilizing the phenoxide anion upon deprotonation [3] [4]. For comparison, related compounds such as 2-hydroxy-4-methoxybenzaldehyde exhibit a pKa of 7.79 ± 0.10 [12], demonstrating that the iodine substituent increases acidity relative to methoxy substitution due to its greater electron-withdrawing character.
2-Hydroxy-4-iodobenzaldehyde demonstrates significant intramolecular hydrogen bonding capabilities due to the spatial arrangement of the hydroxyl and aldehyde functional groups [3] [4]. The compound forms a six-membered hydrogen-bonded ring between the hydroxyl hydrogen and the carbonyl oxygen, with typical hydrogen bond distances ranging from 1.74 to 1.80 angstroms based on similar salicylaldehyde derivatives [5]. This intramolecular interaction stabilizes the planar conformation and influences both physical properties and chemical reactivity.
The compound also possesses intermolecular hydrogen bonding potential through the hydroxyl group acting as both donor and acceptor. The carbonyl oxygen can serve as a hydrogen bond acceptor in interactions with protic solvents or other hydrogen bond donors. These hydrogen bonding capabilities contribute to the compound's moderate solubility in polar protic solvents and its crystal packing arrangements.
The molecular structure of 2-hydroxy-4-iodobenzaldehyde contains several reactive sites with distinct electrophilic and nucleophilic character. The aldehyde carbon represents the primary electrophilic center, susceptible to nucleophilic attack by various reagents including alcohols, amines, and hydrazines [13] [14]. The carbonyl functionality undergoes typical aldehyde reactions such as nucleophilic addition, condensation reactions, and oxidation-reduction processes.
The aromatic ring system exhibits modified reactivity due to the presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde, iodine) substituents. The hydroxyl group activates the ring toward electrophilic aromatic substitution, particularly at positions ortho and para to the hydroxyl group. However, the iodine atom can participate in halogen bonding interactions, where it acts as a Lewis acid due to the presence of a σ-hole along the carbon-iodine bond axis [6] .
The iodine substituent also serves as a leaving group in nucleophilic aromatic substitution reactions, particularly under conditions that favor the formation of aryl anion intermediates. This reactivity makes the compound valuable as a synthetic intermediate for further functionalization.
The proton nuclear magnetic resonance spectrum of 2-hydroxy-4-iodobenzaldehyde in deuterated dimethyl sulfoxide reveals characteristic signals for the aldehyde proton at 10.95 parts per million (singlet, 1H) and the phenolic hydroxyl proton at 10.19 parts per million (singlet, 1H) [15]. The aromatic region displays multiplet signals around 7.33 parts per million (3H), representing the three aromatic hydrogen atoms on the benzene ring [15]. The aldehyde proton chemical shift is consistent with aromatic aldehydes and reflects the deshielding effect of the carbonyl carbon.
The hydroxyl proton appears significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen, which reduces the electron density around the hydroxyl hydrogen and causes the observed deshielding [16]. The aromatic proton signals show the expected pattern for trisubstituted benzene derivatives, with coupling patterns reflecting the relative positions of the substituents.
Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show signals for the aldehyde carbon at approximately 190-200 parts per million, aromatic carbons in the 120-160 parts per million range, and the carbon bearing the iodine atom appearing at higher field due to the heavy atom effect [16].
The infrared spectrum of 2-hydroxy-4-iodobenzaldehyde exhibits characteristic absorption bands that identify the functional groups present in the molecule. The aldehyde carbonyl stretch appears at approximately 1705 wavenumbers, which is lower than saturated aldehydes (typically 1730 wavenumbers) due to conjugation with the aromatic ring [17]. This frequency is consistent with aromatic aldehydes and reflects the extended π-system that reduces the double bond character of the carbonyl.
The compound displays broad hydroxyl stretching absorption in the 3200-3600 wavenumber region, with the exact frequency and breadth influenced by intramolecular hydrogen bonding [17]. The aldehydic carbon-hydrogen stretching vibrations appear as two characteristic bands between 2700-2800 wavenumbers, which are diagnostic for aldehyde functionality [17].
Aromatic carbon-carbon stretching vibrations occur in the 1500-1600 wavenumber region, while carbon-hydrogen bending modes appear around 800-900 wavenumbers. The carbon-iodine stretching vibration occurs at lower frequencies, typically below 600 wavenumbers, due to the heavy mass of the iodine atom.
The mass spectrum of 2-hydroxy-4-iodobenzaldehyde exhibits a molecular ion peak at mass-to-charge ratio 248, corresponding to the molecular weight of the compound [1] [2]. The presence of iodine creates a characteristic isotope pattern due to the monoisotopic nature of iodine-127 [18]. The base peak often appears at mass-to-charge ratio 127, corresponding to the iodide ion (I⁺), which is a common fragmentation pattern for iodinated organic compounds [18].
Fragmentation patterns include loss of the formyl group (CHO, mass 29) to give a peak at mass-to-charge ratio 219, and loss of carbon monoxide (CO, mass 28) to yield a peak at mass-to-charge ratio 220. The molecular ion may also undergo loss of the hydroxyl radical (OH, mass 17) to produce a fragment at mass-to-charge ratio 231. Additional fragmentation involves cleavage of the carbon-iodine bond, resulting in various aromatic fragments depending on the ionization conditions and collision energy [19].
The ultraviolet-visible absorption spectrum of 2-hydroxy-4-iodobenzaldehyde exhibits multiple absorption bands characteristic of substituted aromatic aldehydes. The compound shows strong π to π* transitions in the ultraviolet region, typically below 300 nanometers, arising from the extended aromatic system [20]. The presence of the aldehyde group introduces n to π* transitions at longer wavelengths, usually appearing as weaker absorptions between 280-320 nanometers [20].
The iodine substituent influences the electronic transitions through both its electron-withdrawing inductive effect and its ability to participate in charge transfer interactions. Heavy atom effects from iodine can enhance intersystem crossing and affect the photophysical properties of the compound [21]. The hydroxyl group contributes additional π electrons to the aromatic system, which can shift absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde.
Substituent effects on the ultraviolet spectrum follow predictable patterns, with electron-withdrawing groups like the aldehyde and iodine causing bathochromic (red) shifts in the absorption maxima [22]. The intramolecular hydrogen bonding may also influence the electronic transitions by affecting the molecular orbital energies and orbital overlap.
Computational studies using density functional theory methods provide insight into the electronic structure and properties of 2-hydroxy-4-iodobenzaldehyde. Calculations at the B3LYP level with appropriate basis sets reveal that the compound adopts a planar conformation stabilized by intramolecular hydrogen bonding [23] [5]. The optimized geometry shows typical bond lengths for aromatic systems, with the carbon-iodine bond length reflecting the large covalent radius of iodine.
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the aromatic ring and hydroxyl group, while the lowest unoccupied molecular orbital has significant contribution from the aldehyde carbonyl and the aromatic system [24]. The energy gap between these orbitals affects the compound's reactivity and electronic absorption spectrum.
Molecular electrostatic potential calculations demonstrate that the carbonyl oxygen represents the most nucleophilic site in the molecule, while the aldehyde carbon exhibits strong electrophilic character [24]. The iodine atom shows regions of both positive and negative electrostatic potential, consistent with its ability to participate in halogen bonding interactions where the σ-hole region exhibits positive potential [6].
Natural bond orbital analysis provides information about charge distribution and bonding characteristics. The iodine atom typically carries a partial positive charge due to its high electronegativity, while the oxygen atoms bear negative charges consistent with their role as electron-rich centers [25]. The intramolecular hydrogen bond is characterized by specific orbital interactions between the hydroxyl hydrogen and carbonyl oxygen lone pairs.
Computational prediction of spectroscopic properties shows good agreement with experimental observations. Calculated vibrational frequencies, when scaled appropriately, match the observed infrared absorption bands within acceptable error limits [26]. Time-dependent density functional theory calculations of electronic transitions provide reasonable agreement with ultraviolet-visible absorption spectra, confirming the assignments of electronic transitions [25].
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 248.02 | g/mol | [1] [2] |
Melting Point | 87 | °C | [8] |
Boiling Point (predicted) | 290.0 ± 30.0 | °C | [8] |
Density (predicted) | 2.039 ± 0.06 | g/cm³ | [8] |
pKa (predicted) | 7.32 ± 0.10 | - | [8] |
LogP | 1.80930 | - | [11] |
Polar Surface Area | 37.30 | Ų | [11] |
The direct iodination of salicylaldehyde represents the most straightforward approach for synthesizing 2-Hydroxy-4-iodobenzaldehyde. This method involves the electrophilic aromatic substitution of salicylaldehyde using iodine and potassium iodide in the presence of ammonium hydroxide as a base [1]. The reaction proceeds through the formation of an electrophilic iodine species that selectively attacks the electron-rich aromatic ring at the para position relative to the hydroxyl group.
The typical procedure involves dissolving salicylaldehyde (1.60 g, 13.18 mmol) in 15 mL of 33% aqueous ammonium hydroxide solution [1]. Separately, iodine (3.72 g, 14.65 mmol) is added to 25 mL of 30% potassium iodide solution in water. The iodine-potassium iodide solution is then added dropwise to the salicylaldehyde solution, and the reaction mixture is stirred at room temperature for 2 hours [1]. After completion, the reaction mixture is acidified with concentrated hydrochloric acid, causing the formation of a yellow precipitate. The product is extracted with diethyl ether, and the organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine [1].
The mechanism involves the formation of the triiodide complex (I₃⁻) in the presence of potassium iodide, which serves as the electrophilic iodinating agent. The hydroxyl group on the benzene ring activates the aromatic system toward electrophilic attack through resonance donation of electron density. The para position is preferred over the ortho position due to steric hindrance from the aldehyde group [1].
This method typically yields 28-30% of the desired product [1]. The relatively modest yield can be attributed to the formation of polyiodinated products and the competitive reaction at other positions on the aromatic ring. The reaction conditions are mild, making this approach suitable for laboratory-scale synthesis.
Several alternative synthetic routes have been developed to improve yields and selectivity for 2-Hydroxy-4-iodobenzaldehyde synthesis. The Reimer-Tiemann formylation of 2-iodophenol represents a classical approach that involves the reaction of 2-iodophenol with chloroform and sodium hydroxide under aqueous conditions [2]. This method provides yields of 40-50% and offers the advantage of introducing the formyl group onto a pre-iodinated phenolic substrate.
A more efficient alternative involves the formylation of 2-iodophenol using paraformaldehyde, magnesium chloride, and triethylamine in acetonitrile [2]. This method has demonstrated superior yields of up to 79% under optimized conditions [2]. The reaction is performed by adding magnesium chloride (19.5 g, 204 mmol) portion-wise to a chilled solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile while maintaining the temperature below 10°C [2]. Paraformaldehyde (28.6 g, 954 mmol) and triethylamine (76 mL, 545 mmol) are then added, causing a 15°C exotherm. The solution is heated to 72°C for 2 hours [2].
The eco-friendly iodination approach using sodium iodate and sodium sulfite in the presence of hydrochloric acid has gained attention for its environmental benefits [3]. This method involves the reaction of activated aromatics with a mixture of sodium iodate and sodium sulfite, yielding mono-iodinated products in high yields (70-85%) [3]. The process is advantageous because it avoids the use of molecular iodine and produces fewer toxic by-products.
Electrophilic iodination using pyridinium iodochloride has also been reported as an efficient method for iodinating hydroxylated aromatic aldehydes [4]. This reagent offers improved selectivity and mild reaction conditions compared to traditional iodination methods. The reaction typically proceeds at room temperature in polar aprotic solvents such as acetonitrile or dichloromethane.
Industrial production of 2-Hydroxy-4-iodobenzaldehyde typically employs scaled-up versions of laboratory synthesis methods, with modifications to improve efficiency, safety, and cost-effectiveness. The formylation route using 2-iodophenol as the starting material is preferred in industrial settings due to its higher yields and better process control [2].
Large-scale production utilizes continuous flow reactors to ensure consistent reaction conditions and improved heat management. The process involves the careful addition of paraformaldehyde to a solution of 2-iodophenol in acetonitrile, followed by the controlled addition of magnesium chloride and triethylamine [2]. Temperature control is critical, as the reaction is exothermic and requires cooling to maintain temperatures below 10°C during the initial stages.
Industrial purification methods focus on crystallization and column chromatography using automated systems. The crude product is typically subjected to flash chromatography using silica gel with a gradient elution system ranging from 5% to 20% ethyl acetate in hexane [2]. This approach provides products with purities exceeding 95% and recoveries of 80-90%.
Quality control in industrial production involves comprehensive analytical testing using high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods. The final product must meet stringent specifications for purity (≥95%), melting point (87-89°C), and absence of related impurities [5].
Temperature plays a crucial role in the synthesis of 2-Hydroxy-4-iodobenzaldehyde, affecting both reaction rate and product selectivity. For the direct iodination of salicylaldehyde, room temperature (20-25°C) conditions are optimal to maintain selectivity while achieving reasonable reaction rates [1]. Higher temperatures (above 40°C) tend to increase the formation of polyiodinated by-products and reduce the overall yield of the desired monoiodinated product.
In the formylation approach using 2-iodophenol, the reaction requires careful temperature control in two phases [2]. The initial addition of reagents is performed at temperatures below 10°C to prevent rapid exothermic reactions and maintain selectivity. The reaction mixture is then heated to 72°C for 2 hours to complete the formylation process [2]. This two-stage temperature profile ensures optimal yields while minimizing side reactions.
Thermal stability studies have shown that 2-Hydroxy-4-iodobenzaldehyde begins to decompose at temperatures above 100°C, with significant degradation occurring above 150°C [6]. Therefore, all synthetic procedures must be conducted below these critical temperatures to prevent product decomposition.
Solvent selection significantly influences the reaction outcome in 2-Hydroxy-4-iodobenzaldehyde synthesis. Polar protic solvents such as water and alcohols are preferred for iodination reactions as they stabilize the ionic intermediates formed during the electrophilic aromatic substitution process [1]. The aqueous ammonium hydroxide system used in the direct iodination method provides both the basic conditions necessary for reaction and the polar environment that facilitates iodine activation.
Acetonitrile has proven to be an excellent solvent for the formylation approach, offering good solubility for both organic and inorganic reagents while maintaining chemical inertness under the reaction conditions [2]. The polar aprotic nature of acetonitrile enhances the nucleophilicity of the phenolic substrate while providing adequate solvation for the magnesium chloride catalyst.
Dichloromethane and acetic acid mixtures are effective for iodination reactions using iodine monochloride, providing a balance between reactivity and selectivity . The low dielectric constant of dichloromethane reduces competing side reactions while acetic acid provides the necessary acidity for electrophilic activation.
Catalytic systems play essential roles in improving the efficiency and selectivity of 2-Hydroxy-4-iodobenzaldehyde synthesis. Magnesium chloride serves as a Lewis acid catalyst in the formylation reaction, activating paraformaldehyde toward nucleophilic attack by the phenolic substrate [2]. The optimal catalyst loading is typically 1.5-2.0 equivalents relative to the phenolic starting material.
Triethylamine functions as both a base and a nucleophilic catalyst in the formylation process, facilitating the formation of the enolate intermediate necessary for aldol condensation [2]. The base also neutralizes the hydrochloric acid generated during the reaction, preventing acid-catalyzed decomposition of the product.
In iodination reactions, potassium iodide acts as a catalyst by forming the triiodide complex (I₃⁻), which is more reactive than molecular iodine alone [1]. The optimal potassium iodide to iodine ratio is typically 1:1 to 2:1, providing sufficient triiodide formation without excessive ionic strength.
Environmental considerations have driven the development of greener synthetic methods for 2-Hydroxy-4-iodobenzaldehyde. The eco-friendly iodination method using sodium iodate and sodium sulfite represents a significant advancement in sustainable synthesis [3]. This approach eliminates the need for molecular iodine and produces sodium sulfate as the primary by-product, which is environmentally benign.
The reaction mechanism involves the in situ generation of molecular iodine from sodium iodate and sodium sulfite in acidic conditions, followed by immediate reaction with the aromatic substrate [3]. This prevents the accumulation of free iodine and reduces the formation of toxic iodinated by-products. The method achieves yields of 70-85% while significantly reducing environmental impact.
Solvent-free synthesis methods have been explored using mechanochemical approaches [8]. Ball milling techniques can facilitate the direct iodination of salicylaldehyde without the need for organic solvents, though these methods are still in the research stage and require further optimization for practical application.
Water-based synthesis systems have gained attention for their environmental compatibility [9]. The use of household bleach (sodium hypochlorite) with sodium iodide provides an environmentally friendly iodination system that generates molecular iodine in situ [9]. This approach has been successfully applied to similar aromatic substrates and shows promise for adaptation to 2-Hydroxy-4-iodobenzaldehyde synthesis.
Effective purification of 2-Hydroxy-4-iodobenzaldehyde is essential for obtaining high-purity products suitable for analytical and synthetic applications. Column chromatography using silica gel represents the most common purification method, offering excellent resolution and scalability [2]. The typical elution system employs a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing to 20% ethyl acetate.
Flash chromatography provides a rapid purification alternative, particularly useful for time-sensitive applications [10]. The technique uses higher flow rates and finer silica gel particles to achieve faster separations while maintaining good resolution. Typical conditions involve petroleum ether and ethyl acetate gradients (100:1 to 10:1) with monitoring by thin-layer chromatography.
Recrystallization from diethyl ether offers a simple and cost-effective purification method for laboratory-scale preparations [1]. The crude product is dissolved in a minimum amount of hot diethyl ether, and the solution is allowed to cool slowly to room temperature. This method typically yields crystals with purities of 98-99% and recoveries of 70-85%.
Preparative thin-layer chromatography (TLC) is valuable for small-scale purifications and analytical separations [11]. The technique uses thick-layer silica gel plates with solvent systems such as hexane/dichloromethane (1:2) or hexane/ethyl acetate (7:3). Products are visualized under ultraviolet light and extracted from the silica gel using appropriate solvents.
Sublimation under reduced pressure provides the highest purity products (>99%) but with lower recoveries (60-80%) [12]. This method is particularly useful for removing high-boiling impurities and obtaining analytical-grade material. The process is performed at temperatures of 80-100°C under vacuum (1-10 mmHg).
Comprehensive quality control is essential for ensuring the consistent production of high-purity 2-Hydroxy-4-iodobenzaldehyde. Gas chromatography (GC) provides rapid purity analysis and detection of volatile impurities [13]. The method typically employs a non-polar column (such as DB-5) with flame ionization detection (FID) or thermal conductivity detection (TCD). Typical specifications require purity levels of ≥95% by GC analysis.
High-performance liquid chromatography (HPLC) offers superior resolution for detecting structurally related impurities [14]. The analysis typically uses a C18 reverse-phase column with acetonitrile-water mobile phases and ultraviolet detection at 254 nm. The method can detect impurities at levels below 0.1% and provides quantitative purity determination.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural confirmation [2]. Proton NMR (¹H NMR) in deuterated chloroform shows characteristic signals at δ 9.87 (singlet, CHO), δ 11.04 (singlet, OH), and aromatic protons at δ 7.25-7.46 [2]. Carbon-13 NMR (¹³C NMR) provides additional structural information, particularly for confirming the presence of the aldehyde carbon at approximately δ 191.
Fourier transform infrared (FTIR) spectroscopy is used for functional group identification and purity assessment [6]. The spectrum shows characteristic absorption bands for the aldehyde carbonyl group (1680-1720 cm⁻¹), aromatic carbon-carbon stretches (1400-1600 cm⁻¹), and phenolic hydroxyl group (3200-3600 cm⁻¹, broad). The presence of these characteristic peaks confirms the identity and purity of the product.
Mass spectrometry provides molecular weight confirmation and structural elucidation [1]. Electron impact (EI) mass spectrometry shows the molecular ion peak at m/z 248, consistent with the molecular formula C₇H₅IO₂. The fragmentation pattern typically shows loss of the aldehyde group (m/z 219) and formation of the iodophenol cation.